3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid
Description
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid is a fluorinated aromatic compound featuring a 3,4-difluorobenzyl ether group linked to a phenyl ring, which is conjugated to an acrylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The fluorine atoms enhance metabolic stability and influence intermolecular interactions, while the acrylic acid group may facilitate hydrogen bonding or ionic interactions in biological systems .
Its synthesis likely involves etherification of 4-hydroxyphenylacrylic acid with 3,4-difluorobenzyl halides, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
(E)-3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNUKYTAJGSDO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis via 3,4-Difluorobenzyl Halides
The most widely reported method involves Williamson ether synthesis, where 4-hydroxyphenylacrylic acid reacts with 3,4-difluorobenzyl bromide or chloride under basic conditions.
Preparation of 3,4-Difluorobenzyl Bromide
3,4-Difluorobenzyl alcohol, derived from the reduction of 3,4-difluorobenzaldehyde, is treated with hydrobromic acid (48% w/w) in the presence of sulfuric acid at 80°C for 6 hours. The resulting 3,4-difluorobenzyl bromide is isolated via fractional distillation (bp 145–148°C) with a yield of 78%.
Etherification and Acid Formation
4-Hydroxyphenylacrylic acid is dissolved in anhydrous DMF, and potassium carbonate (2.5 eq) is added. 3,4-Difluorobenzyl bromide (1.2 eq) is introduced dropwise at 0–5°C to minimize esterification side reactions. The mixture is stirred at 25°C for 12 hours, followed by acidification with HCl (1M) to precipitate the crude product. Recrystallization from ethanol/water (7:3) yields this compound at 65–70% purity, requiring further purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Table 1: Optimization of Williamson Ether Synthesis Conditions
Mitsunobu Reaction for Ether Bond Formation
An alternative approach employs the Mitsunobu reaction to couple 3,4-difluorobenzyl alcohol with 4-hydroxyphenylacrylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids the need for benzyl halides but requires strict anhydrous conditions.
Procedure and Challenges
Equimolar amounts of 3,4-difluorobenzyl alcohol and 4-hydroxyphenylacrylic acid are combined with DEAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C. The reaction proceeds at 25°C for 24 hours, achieving a 58% yield. Side products include acrylate esters (∼12%) due to DEAD-mediated esterification, necessitating hydrolysis with LiOH in THF/water.
Knoevenagel Condensation for Acrylic Acid Formation
This two-step method first synthesizes the benzyl ether intermediate, followed by acrylic acid formation via Knoevenagel condensation.
Intermediate Synthesis
4-[(3,4-Difluorobenzyl)oxy]benzaldehyde is prepared by reacting 4-hydroxybenzaldehyde with 3,4-difluorobenzyl bromide under Williamson conditions (K₂CO₃, DMF, 70°C, 8 hours).
Condensation with Malonic Acid
The aldehyde intermediate is condensed with malonic acid in pyridine at 100°C for 6 hours, yielding the acrylic acid derivative at 45–50% after acid workup. While this route avoids acrylate instability, the low yield limits its practicality.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
-
Williamson Synthesis: Highest yield (70%) but requires hazardous benzyl halides.
-
Mitsunobu Reaction: Moderate yield (58%) with fewer side reactions but higher cost.
-
Knoevenagel Condensation: Lowest yield (45%) due to competing decarboxylation.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Williamson reactions, while THF is preferred for Mitsunobu to stabilize the betaine intermediate. Strong bases (e.g., K₂CO₃) improve etherification rates but risk acrylate saponification.
Purification and Characterization
Chemical Reactions Analysis
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid as an anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit specific cancer cell proliferation pathways. For instance, compounds with similar structures have shown effectiveness against breast cancer by targeting the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .
Table 1: Comparison of Anticancer Compounds
Neuroprotective Properties
Potential in Neurodegenerative Diseases
The compound has also been investigated for its neuroprotective properties. Research indicates that similar compounds may exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neuroinflammatory processes and oxidative stress reduction .
Table 2: Neuroprotective Compounds
Biochemical Applications
Enzyme Inhibition
In biochemical research, the compound's ability to inhibit specific enzymes has been explored. For example, it may act as an inhibitor of enoyl-[acyl-carrier-protein] reductase (EC 1.3.1.9), which plays a critical role in fatty acid biosynthesis. This inhibition could lead to reduced lipid accumulation in certain cell types, impacting metabolic diseases .
Materials Science Applications
Polymer Synthesis
The compound can also be utilized in materials science for synthesizing polymers with specific properties. Its reactive functional groups allow it to participate in various polymerization processes, potentially leading to materials with enhanced mechanical and thermal properties.
Case Studies
-
Anticancer Efficacy Study
A study conducted on the efficacy of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics . -
Neuroprotection in Animal Models
In vivo studies using animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The phenylacrylic acid moiety can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in halogenation patterns, substituent positions, or functional groups. Key examples include:
(a) (E)-3-(3,4-Difluorophenyl)acrylic Acid (CAS 112897-97-9)
- Structure : Lacks the benzyloxy linker; fluorine atoms are directly attached to the phenyl ring of the acrylic acid.
- Properties: Higher similarity score (0.95) to the target compound , suggesting comparable electronic profiles.
(b) (E)-3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)acrylic Acid (CAS 1344359-12-1)
- Structure : Replaces fluorine with chlorine atoms on the benzyl group.
- Properties : Chlorine’s larger atomic radius and higher lipophilicity may enhance binding to hydrophobic protein pockets but increase metabolic susceptibility to dehalogenation .
(c) 3,5-Difluorobenzoic Acid (CAS 455-40-3)
Key Observations :
- Lipophilicity : Chlorinated analogs exhibit higher logP values than fluorinated ones, favoring membrane penetration but complicating aqueous solubility.
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes adjacent functional groups, enhancing binding to polar targets like kinases or GPCRs .
- Synthetic Accessibility : Benzyl ether-linked compounds (e.g., the target compound) require multi-step synthesis compared to simpler benzoic acids .
Recommendations :
- Explore derivatization at the acrylic acid group (e.g., esterification) to modulate bioavailability.
- Validate anti-inflammatory activity in vitro using assays targeting NF-κB or COX-2 pathways.
Biological Activity
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Synthesis
Molecular Formula: CHFO
The compound features a difluorobenzyl ether connected to a phenyl ring and an acrylic acid moiety. The synthesis typically involves multi-step organic reactions including etherification and condensation reactions, which are standard techniques in organic chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various pharmacological effects:
- Antioxidant Activity: The compound has demonstrated potential in reducing oxidative stress by scavenging free radicals.
- Anticancer Activity: It may exert cytotoxic effects on cancer cells through apoptosis induction and inhibition of cell proliferation.
Antioxidant Activity
Research indicates that derivatives of acrylic acids exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as the DPPH radical scavenging assay. The results showed that these compounds effectively inhibited lipid peroxidation, suggesting their potential as antioxidants .
Anticancer Activity
Several studies have explored the anticancer properties of acrylic acid derivatives. For example, compounds structurally related to this compound were tested against various cancer cell lines:
These findings indicate that the compound exhibits potent antiproliferative activity, particularly against liver and breast cancer cell lines.
Case Studies
-
Study on HepG2 Cells:
In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC value indicative of strong cytotoxicity. Mechanistic studies suggested that this effect is mediated through the activation of apoptotic pathways . -
MCF-7 Cell Line Evaluation:
The compound was also tested on MCF-7 breast cancer cells, where it showed comparable efficacy to established chemotherapeutics like doxorubicin. The apoptotic effect was confirmed through caspase activation assays .
Q & A
Q. What are the established synthetic routes for 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Benzylation : React 3,4-difluorobenzyl bromide with 4-hydroxyphenylacrylic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for carboxyl group activation if further derivatization is needed .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields. For scale-up, consider continuous flow reactors to enhance reproducibility .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with standards .
- Spectroscopy :
- NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, acrylate protons at δ 6.2–6.8 ppm) and ¹⁹F NMR for fluorine environments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 318.06) .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Determine in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry or UV-vis spectroscopy.
- logP : Measure via shake-flask method (octanol/water partitioning) or predict using software like MarvinSuite .
- Stability : Assess under physiological conditions (pH 7.4, 37°C) over 24–72 hours using HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., fluorobenzyl substituent variations, acrylate chain modifications) and compare bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2). Validate with mutagenesis studies .
- In Vitro Assays : Test COX-2 inhibition (ELISA) or antioxidant activity (DPPH radical scavenging) at 10–100 µM concentrations .
Q. What experimental designs are recommended for evaluating metabolic stability?
- Methodological Answer :
- Liver Microsomes : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess drug-drug interaction risks .
Q. How can advanced separation techniques improve purification scalability?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (20–80% acetonitrile) for milligram-to-gram scale purification .
- Membrane Technologies : Explore nanofiltration for solvent recycling or chiral separation if enantiomers are present .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt consensus assay conditions (e.g., cell line passage number, serum-free media) .
- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for variables like compound purity (>95%) and solvent effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
